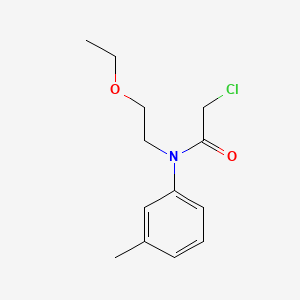
2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide
Descripción
2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a chloro group, an ethoxyethyl group, and a methylphenyl group
Propiedades
Número CAS |
70439-13-3 |
|---|---|
Fórmula molecular |
C26H37ClN2O4 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-8-7-15(13(16)10-14)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
Clave InChI |
ICVKHEMEIVBIJF-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC(=C1)C)C(=O)CCl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl |
Apariencia |
Solid powder |
Otros números CAS |
70439-13-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Acetotoluidide, 2-chloro-N-(2-ethoxyethyl)- |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloroacetamide with 2-ethoxyethylamine and 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethoxyethyl and methylphenyl groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-chloro-N-(2-methoxyethyl)-N-(3-methylphenyl)-
- Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(4-methylphenyl)-
- Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(3-ethylphenyl)-
Uniqueness
2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the ethoxyethyl and methylphenyl groups enhance its stability and bioactivity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


